molecular formula C23H20N4O2 B2859032 3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide CAS No. 1003555-74-5

3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide

Katalognummer: B2859032
CAS-Nummer: 1003555-74-5
Molekulargewicht: 384.439
InChI-Schlüssel: GSUYMTXZMFYKMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Its molecular formula is C₂₄H₂₂N₄O₂, with a molecular weight of 398.46 g/mol. Key physicochemical properties include a hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, polar surface area of 55.79 Ų, and moderate aqueous solubility (logS = -3.90) . The absence of chiral centers simplifies its synthesis and purification, while the rigid pyridopyrimidinone scaffold may contribute to target binding specificity .

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-14-11-15(2)13-17(12-14)22(28)26-18-6-8-19(9-7-18)27-16(3)25-21-20(23(27)29)5-4-10-24-21/h4-13H,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUYMTXZMFYKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=CC=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide typically involves multiple steps, including the formation of the pyrido[2,3-d]pyrimidine core and subsequent functionalization. One common method involves the condensation of appropriate starting materials under reflux conditions. For example, the synthesis may start with the reaction of 4-aminobenzamide with 2-methyl-4-oxopyrido[2,3-d]pyrimidine in the presence of a suitable condensing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly protein kinases.

    Medicine: Investigated for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide involves the inhibition of specific molecular targets, such as protein kinases. These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, differentiation, and apoptosis. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce cell death .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridopyrimidinone Derivatives

  • Target Compound: 3,5-Dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide Features: Methyl substituents at positions 3 and 5 on the benzamide, 2-methylpyridopyrimidinone core. Key Data: pKa = 9.65 (basic), logP = 3.45 (predicted), sp³ carbon fraction = 16.7% .
  • Analog 1 :

    • 4-Ethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide (Chemenu Catalog: CM628083)
    • Structural Difference: Ethoxy group replaces 3,5-dimethylbenzamide.
    • Impact: Increased hydrophobicity (ethoxy > methyl) likely alters solubility and membrane permeability .
  • Analog 2: 2-[4-(Difluoromethoxy)phenyl]-7-[(3S)-3-methylpiperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one Structural Difference: Pyrido[1,2-a]pyrimidinone core (vs. pyrido[2,3-d]pyrimidinone) with difluoromethoxy and piperazine substituents. Impact: Enhanced hydrogen bonding (piperazine) may improve solubility but reduce blood-brain barrier penetration .

Benzamide-Linked Heterocycles

  • Compound A: (R)-3-Benzyl-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)-2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine-8-carboxamide Structural Difference: Extended benzodiazepine scaffold fused with pyrimido[4,5-d]pyrimidine. Impact: Larger molecular weight (~700 g/mol) and higher complexity may limit bioavailability compared to the target compound .
  • Compound B: (S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Structural Difference: Tetrahydropyrimidinyl moiety with stereochemical complexity. Impact: Increased hydrogen bond donors (3 vs. 1) and chiral centers (4 vs. 0) may enhance target selectivity but complicate synthesis .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logS Polar Surface Area (Ų)
Target Compound 398.46 1 6 -3.90 55.79
Analog 1 (CM628083) ~412.48* 1 7 -4.10* ~60.0*
Compound A ~700.00* 4 12 -6.20* ~120.0*

*Estimated based on structural similarity.

Table 2: Structural Features and Implications

Feature Target Compound Analog 2 Compound B
Core Heterocycle Pyrido[2,3-d]pyrimidinone Pyrido[1,2-a]pyrimidinone Tetrahydropyrimidinyl
Key Substituents 3,5-Dimethylbenzamide Difluoromethoxy, Piperazine 2,6-Dimethylphenoxy, Hydroxy
Synthetic Complexity Low (no chiral centers) Moderate (stereochemistry) High (multiple chiral centers)
Bioavailability Prediction Moderate High (solubility-enhanced) Low

Research Findings and Limitations

  • Target Compound: No direct pharmacological data is available in the provided evidence. Its screening status (ChemDiv F306-0107) suggests preliminary evaluation for kinase or protease inhibition .
  • Compound A : Patent claims (2022) highlight its use in oncology, but comparative potency against the target compound remains unstudied .
  • Gaps: Limited data on binding affinities, pharmacokinetics, or in vivo efficacy for all compounds. Structural comparisons rely on physicochemical predictions rather than empirical assays.

Biologische Aktivität

3,5-Dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C23H20N4O2
  • Molecular Weight : 396.43 g/mol
  • CAS Number : 1002256-88-3

The structure features a benzamide core with a pyrido[2,3-d]pyrimidine moiety, which is critical for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in nucleotide synthesis.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties comparable to established antioxidants like ascorbic acid.
  • Cell Cycle Regulation : It may induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Biological Activity and Efficacy

Research has demonstrated that 3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide exhibits significant biological activities across various assays:

Anticancer Activity

In vitro studies have shown that this compound can reduce cell viability in several cancer cell lines through apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of DHFR
HeLa (Cervical)10.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies and Research Findings

  • Study on Anticancer Properties : A recent study demonstrated that the compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis through the activation of caspase pathways.
  • Antioxidant Study : Comparative analysis showed that the compound exhibited antioxidant activity similar to ascorbic acid in DPPH radical scavenging assays.
  • Enzyme Inhibition Assays : Inhibition studies revealed that it effectively inhibited DHFR with an IC50 value of approximately 25 µM, highlighting its potential as a chemotherapeutic agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.